5-Methoxy-4-(trifluoromethyl)pyridin-2-amine
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Overview
Description
5-Methoxy-4-(trifluoromethyl)pyridin-2-amine: is a chemical compound with the molecular formula C7H7F3N2O . It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. The presence of both methoxy and trifluoromethyl groups on the pyridine ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common method is the Suzuki-Miyaura coupling reaction , which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for the synthesis of various substituted pyridines.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure high purity and quality for its intended applications .
Chemical Reactions Analysis
Types of Reactions:
5-Methoxy-4-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the trifluoromethyl group.
Major Products:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a carbonyl compound, while reduction of a nitro group can produce an amine .
Scientific Research Applications
Chemistry:
In chemistry, 5-Methoxy-4-(trifluoromethyl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new chemical entities .
Biology:
In biological research, this compound can be used to study the effects of trifluoromethyl and methoxy substituents on biological activity. It may serve as a model compound for understanding the interactions of similar molecules with biological targets .
Medicine:
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug candidates .
Industry:
In the industrial sector, this compound can be used in the development of agrochemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including pest control and drug development .
Mechanism of Action
The mechanism of action of 5-Methoxy-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
- 4-Methoxy-5-(trifluoromethyl)pyridin-2-amine
- 2-Amino-4-(trifluoromethyl)pyridine
- 5-Trifluoromethyl-2-pyridinamine
Comparison:
Compared to similar compounds, 5-Methoxy-4-(trifluoromethyl)pyridin-2-amine is unique due to the specific positioning of the methoxy and trifluoromethyl groups on the pyridine ring. This unique arrangement can influence its chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H7F3N2O |
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Molecular Weight |
192.14 g/mol |
IUPAC Name |
5-methoxy-4-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H7F3N2O/c1-13-5-3-12-6(11)2-4(5)7(8,9)10/h2-3H,1H3,(H2,11,12) |
InChI Key |
LRGKSGFFKGXQBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=C(C=C1C(F)(F)F)N |
Origin of Product |
United States |
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